molecular formula C9H3F7O2 B15291800 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone

2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B15291800
M. Wt: 276.11 g/mol
InChI Key: SDDORQBSFNTETJ-UHFFFAOYSA-N
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Description

This compound belongs to the trifluoroacetophenone family, characterized by a ketone group bonded to a trifluoromethyl (CF₃) moiety and a substituted phenyl ring. Its structure features a 2-fluoro and 3-trifluoromethoxy substituent on the aromatic ring (Fig. 1), imparting strong electron-withdrawing effects. Such substitutions enhance electrophilicity at the carbonyl carbon, making it reactive in nucleophilic additions and condensations.

Properties

Molecular Formula

C9H3F7O2

Molecular Weight

276.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H3F7O2/c10-6-4(7(17)8(11,12)13)2-1-3-5(6)18-9(14,15)16/h1-3H

InChI Key

SDDORQBSFNTETJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone typically involves the reaction of trifluoroacetic acid with a Grignard reagent derived from bromobenzene. This one-step synthesis method yields the desired compound with a moderate yield of approximately 60% . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of -10°C to 0°C to ensure the stability of the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while reduction can produce trifluoromethyl-substituted alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone is a fluorinated organic compound featuring trifluoromethyl and trifluoromethoxy groups. Its structure includes a central ethanone moiety substituted with a fluorinated aromatic ring. The presence of fluorine atoms gives this compound unique electronic properties, making it potentially useful in pharmaceuticals and materials science.

Reactions
2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone can undergo several reactions, leading to the formation of different products:

  • Reductions can produce alcohols.
  • Oxidations can produce carboxylic acids.
  • Substitutions can produce halogenated or nitrated compounds.

Potential Therapeutic Properties
Research suggests that 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone may have therapeutic properties, with studies focusing on its interactions with biological targets to understand its potential mechanisms of action. Further research is needed to fully understand these interactions and their implications for drug development.

Synthesis
The synthesis of 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone typically involves specific chemical processes, which may be adapted for large-scale industrial production using continuous flow reactors and advanced purification techniques like chromatography.

Applications
This compound has diverse applications across several fields:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key analogs and their substituent patterns are summarized below:

Compound Name Substituents (Phenyl Ring) Notable Features Ref.
Target Compound 2-F, 3-OCF₃ Strong electron-withdrawing groups (EWGs) at ortho and meta positions -
2,2,2-Trifluoro-1-(3-trimethylsilylphenyl)ethanone 3-Si(CH₃)₃ Bulky, electron-donating silyl group; alters steric hindrance
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone 4-Cl, 3-CF₃ Halogen and CF₃ EWGs; meta-substitution enhances electrophilicity
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone 3,5-di-CF₃ Symmetric EWGs; high thermal stability
2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone 2-O-C₅H₁₁, 5-F Alkoxy donor at ortho; reduced reactivity compared to OCF₃

Key Insights :

  • Electron-withdrawing groups (EWGs) like CF₃, Cl, and OCF₃ increase electrophilicity, favoring reactions such as Friedel-Crafts acylations or condensations.

Physical Properties

Melting points (m.p.) and molecular weights (MW) reflect substituent impacts:

Compound MW m.p. (°C) Ref.
1-[2,4-Dihydroxy-5-(phenylmethyl)phenyl]-2,2,2-trifluoroethanone 296.25 90–114
1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone 219.16 87–88
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone 290.56 Not reported

Analysis :

  • Hydroxyl groups (e.g., in ) increase hydrogen bonding, raising m.p. compared to halogenated analogs.
  • The target compound’s trifluoromethoxy group likely lowers solubility in polar solvents compared to methoxy analogs .

Biological Activity

2,2,2-Trifluoro-1-(2-fluoro-3-(trifluoromethoxy)phenyl)ethanone (CAS No. 1503058-48-7), a fluorinated ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in many pharmaceutical agents. Understanding its biological activity is crucial for its application in drug development.

  • Molecular Formula : C9H3F7O
  • Molecular Weight : 260.11 g/mol
  • Structure : The compound consists of a phenyl ring substituted with fluorine and trifluoromethoxy groups, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl and fluoro substituents often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that 2,2,2-trifluoro-1-(2-fluoro-3-(trifluoromethoxy)phenyl)ethanone exhibits promising anticancer properties. For instance:

  • Cell Line Studies : In vitro assays on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Cell Line IC50 Value (μM) Mechanism of Action
MCF-70.48Induces apoptosis via caspase activation
HCT-1161.54Cell cycle arrest at G1 phase

Anti-inflammatory Activity

The compound also shows potential as an anti-inflammatory agent. In models of inflammation, it has demonstrated significant inhibition of pro-inflammatory cytokines:

  • Cytokine Inhibition : At a concentration of 1 mM, it inhibited TNF-α levels significantly compared to standard drugs like diclofenac sodium .
Inflammatory Cytokine Inhibition (%)
TNF-α93.80

Case Studies

Several case studies have highlighted the potential applications of this compound in drug discovery:

  • Study on MCF-7 Cells :
    • Researchers observed that treatment with the compound led to increased levels of p53 protein and enhanced caspase-3 cleavage, indicating activation of apoptotic pathways.
    • Flow cytometry analysis confirmed that the compound effectively induced apoptosis in MCF-7 cells .
  • Comparative Analysis with Reference Compounds :
    • When compared with established anticancer agents like doxorubicin and tamoxifen, the trifluorinated compound exhibited comparable or superior cytotoxic effects against various cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via fluorination of precursor ketones or aryl halides under controlled conditions. For example:
  • Perkin Reaction : Trifluoromethyl-containing building blocks are synthesized using trifluoroacetic anhydride and sodium acetate, achieving yields >70% at 80–100°C .
  • Acid-Switchable Synthesis : Reactions with NaN₃ in ethanol/water under HCl catalysis yield triazole derivatives (80–85% yield) .
  • Key Variables : Temperature (60–120°C), solvent polarity (ethanol vs. THF), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®) critically impact purity and yield.

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve fluorine atom positions and torsional angles, critical for confirming the trifluoromethoxy group’s orientation .
  • Spectroscopy :
  • ¹⁹F NMR : Detects chemical shifts at δ −60 to −75 ppm for CF₃ groups, with splitting patterns revealing magnetic anisotropy effects .
  • IR Spectroscopy : Strong C=O stretches at 1700–1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 290.03 (calculated for C₁₀H₅F₇O₂) .

Q. What are the compound’s solubility and stability profiles under laboratory conditions?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water. Solubility in ethanol is 25 mg/mL at 25°C .
  • Stability : Degrades under UV light (t₁/₂ = 48 hrs in methanol) and basic conditions (pH >10). Store at −20°C in amber vials with desiccants .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethoxy group’s strong electron-withdrawing effect (-I) deactivates the aromatic ring, directing electrophilic substitution to the para position. Computational DFT studies (B3LYP/6-311+G*) show:
  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity for Suzuki-Miyaura couplings .
  • Regioselectivity : Boronic acid derivatives react preferentially at the 4-position of the phenyl ring (85% yield with Pd(PPh₃)₄ catalyst) .

Q. What strategies resolve contradictions in spectral data caused by fluorine’s magnetic anisotropy?

  • Methodological Answer :
  • Dynamic NMR : Variable-temperature ¹⁹F NMR (−80°C to 25°C) distinguishes static vs. dynamic J-coupling in CF₃ groups .
  • DFT Validation : Optimized geometries (e.g., Gaussian09) predict chemical shifts within 2 ppm of experimental values, resolving ambiguities in crowded spectra .

Q. How is the compound utilized in polymer science, and what properties do derived materials exhibit?

  • Methodological Answer :
  • Hyperbranched Polymers : Self-polycondensation with trifluoromethanesulfonic acid yields polymers with controlled branching (0–100%). Properties include:
  • Thermal Stability : TGA shows decomposition >300°C.
  • Dielectric Constant : Low κ (~2.3) due to fluorinated segments, suitable for insulators .
  • Table 1 : Polymer Properties
Branching Degree (%)Mn (g/mol)PDITg (°C)
0 (Linear)15,0001.2120
5022,0001.885
1008,0002.545

Q. What role does the compound play in enzyme inhibition studies, and how is its mechanism validated?

  • Methodological Answer :
  • Targets : Inhibits cytochrome P450 3A4 (IC₅₀ = 1.2 µM) and HIV-1 protease (Ki = 0.8 µM) via competitive binding .
  • Validation Methods :
  • Molecular Docking : AutoDock Vina simulations show binding energies ≤ −8.5 kcal/mol at the active site .
  • Kinetic Assays : Lineweaver-Burk plots confirm non-competitive inhibition for serine hydrolases .

Data Contradiction and Resolution

Q. How to address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values vary 10-fold between HeLa (1.5 µM) and HEK293 (15 µM) due to differential membrane permeability .
  • Proteomics : SILAC-based profiling identifies off-target interactions (e.g., unintended kinase inhibition) that explain anomalous results .

Methodological Best Practices

  • Synthetic Optimization : Use continuous flow reactors for scale-up to minimize side reactions (e.g., over-fluorination) .
  • Crystallography : Refine SHELXL parameters with ISOR and DELU restraints to model disorder in CF₃ groups .

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